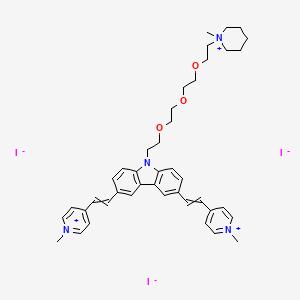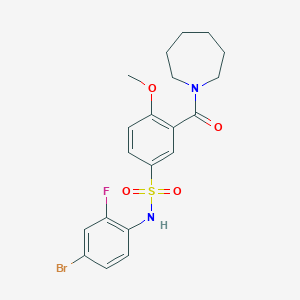![molecular formula C32H32N2O6 B12468908 2,6-bis(2-ethoxyphenyl)tetrahydro-1H-8,4,4-hex[1]ene[1,2,6]triylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H)-tetrone](/img/structure/B12468908.png)
2,6-bis(2-ethoxyphenyl)tetrahydro-1H-8,4,4-hex[1]ene[1,2,6]triylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H)-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,16-BIS(2-ETHOXYPHENYL)-11,16-DIAZAPENTACYCLO[6550(1),?0?,(1)(3)0(1)?,(1)?]OCTADEC-6-ENE-10,12,15,17-TETRONE is a complex organic compound with a unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,16-BIS(2-ETHOXYPHENYL)-11,16-DIAZAPENTACYCLO[6.5.5.0(1),?.0?,(1)(3).0(1)?,(1)?]OCTADEC-6-ENE-10,12,15,17-TETRONE typically involves multi-step organic reactions. The process starts with the preparation of the ethoxyphenyl derivatives, followed by cyclization reactions to form the pentacyclic core. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of catalysts and solvents would be optimized to increase yield and purity. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
11,16-BIS(2-ETHOXYPHENYL)-11,16-DIAZAPENTACYCLO[6.5.5.0(1),?.0?,(1)(3).0(1)?,(1)?]OCTADEC-6-ENE-10,12,15,17-TETRONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
11,16-BIS(2-ETHOXYPHENYL)-11,16-DIAZAPENTACYCLO[6.5.5.0(1),?.0?,(1)(3).0(1)?,(1)?]OCTADEC-6-ENE-10,12,15,17-TETRONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: This compound can be used in the development of bioactive molecules or as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 11,16-BIS(2-ETHOXYPHENYL)-11,16-DIAZAPENTACYCLO[6.5.5.0(1),?.0?,(1)(3).0(1)?,(1)?]OCTADEC-6-ENE-10,12,15,17-TETRONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological activities. The exact mechanism would depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3,7-DIMETHYL-11,16-DIOXAPENTACYCLO[6.5.5.0(1,6).0(9,13).0(14,18)]OCTADEC-6-ENE-10,12,15,17-TETRONE
- Other pentacyclic compounds with similar structural motifs
Uniqueness
11,16-BIS(2-ETHOXYPHENYL)-11,16-DIAZAPENTACYCLO[6.5.5.0(1),?.0?,(1)(3).0(1)?,(1)?]OCTADEC-6-ENE-10,12,15,17-TETRONE is unique due to the presence of ethoxyphenyl groups and the specific arrangement of its pentacyclic core. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C32H32N2O6 |
|---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
11,16-bis(2-ethoxyphenyl)-11,16-diazapentacyclo[6.5.5.01,6.09,13.014,18]octadec-6-ene-10,12,15,17-tetrone |
InChI |
InChI=1S/C32H32N2O6/c1-3-39-22-14-7-5-12-20(22)33-28(35)24-19-17-18-11-9-10-16-32(18,26(24)30(33)37)27-25(19)29(36)34(31(27)38)21-13-6-8-15-23(21)40-4-2/h5-8,12-15,17,19,24-27H,3-4,9-11,16H2,1-2H3 |
InChI Key |
DNIMYOWRCCDZMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)C3C4C=C5CCCCC5(C3C2=O)C6C4C(=O)N(C6=O)C7=CC=CC=C7OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-2-[(1-phenyl-1H-benzimidazol-2-yl)sulfanyl]butanamide](/img/structure/B12468827.png)
![[3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](4-phenylpiperazin-1-yl)methanone](/img/structure/B12468837.png)
![N-(2-ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12468844.png)

![N-(5-{[2-({5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B12468854.png)



![2-(Benzo[d]thiazol-2-yl)-2-(2-((2-(pyridin-3-yl)ethyl)amino)pyrimidin-4-yl)acetonitrile bis(2,2,2-trifluoroacetate)](/img/structure/B12468875.png)
![2-(3-nitrophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate](/img/structure/B12468880.png)
![Propan-2-yl 2-{[(3-chloro-6-methyl-1-benzothiophen-2-yl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B12468900.png)
![6,10,23-Trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol](/img/structure/B12468917.png)

![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,4-dimethylphenyl)glycinamide](/img/structure/B12468932.png)
